A Technical Guide to Amino-PEG3-CH2COOH: Properties and Applications in Drug Development
A Technical Guide to Amino-PEG3-CH2COOH: Properties and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Amino-PEG3-CH2COOH is a heterobifunctional linker widely utilized in bioconjugation and drug development, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). Its structure, featuring a terminal primary amine and a carboxylic acid separated by a hydrophilic three-unit polyethylene glycol (PEG) spacer, offers a versatile platform for covalently linking molecules. This guide provides an in-depth overview of its properties, experimental protocols for its use, and its role in advanced therapeutic modalities.
Core Properties of Amino-PEG3-CH2COOH
Amino-PEG3-CH2COOH is a well-defined, monodisperse PEG linker. The presence of the PEG chain enhances the solubility and pharmacokinetic properties of the resulting conjugates.
Physicochemical Properties
Quantitative data for Amino-PEG3-CH2COOH is often provided by suppliers. Below is a summary of its key physicochemical properties.
| Property | Value | Source(s) |
| Molecular Formula | C8H17NO5 | [1] |
| Molecular Weight | 207.23 g/mol | [1] |
| CAS Number | 134978-99-7 | [1] |
| Appearance | White to off-white solid or viscous liquid | [2][3] |
| Purity | Typically >95% or >96% | [1][2] |
| Solubility | Soluble in Water, DMSO, DMF | [4][5] |
| Storage Conditions | -20°C, protect from light, stored under nitrogen | [2] |
Chemical Reactivity and Stability
The terminal amine group of Amino-PEG3-CH2COOH readily reacts with activated esters, such as N-hydroxysuccinimide (NHS) esters, and carboxylic acids in the presence of coupling agents to form stable amide bonds. The carboxylic acid moiety can be activated to react with primary amines.
While specific stability studies for Amino-PEG3-CH2COOH are not extensively published in peer-reviewed literature, PEG linkers, in general, are known to be stable under a range of pH conditions. However, the stability of prodrugs with similar linker structures has been observed to be greater at acidic pH compared to basic pH.
Applications in PROTAC Synthesis
A primary application of Amino-PEG3-CH2COOH is in the synthesis of PROTACs.[6] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker plays a critical role in a PROTAC's efficacy by dictating the distance and orientation between the target protein and the E3 ligase. The PEG component of Amino-PEG3-CH2COOH can improve the solubility and cell permeability of the PROTAC molecule.[7]
PROTAC Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of a PROTAC using Amino-PEG3-CH2COOH as the linker.
Caption: A generalized workflow for the synthesis of a PROTAC molecule.
Experimental Protocols
The following are generalized protocols for the use of Amino-PEG3-CH2COOH in bioconjugation reactions. Specific reaction conditions may require optimization.
Protocol 1: Amide Coupling with an NHS Ester
This protocol describes the reaction of the amine group of Amino-PEG3-CH2COOH with an N-hydroxysuccinimide (NHS) ester-functionalized molecule.
Materials:
-
Amino-PEG3-CH2COOH
-
NHS ester-functionalized molecule
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.2-8.0)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Dissolve the NHS ester-functionalized molecule in anhydrous DMF or DMSO.
-
Dissolve Amino-PEG3-CH2COOH in the reaction buffer.
-
Add the NHS ester solution to the Amino-PEG3-CH2COOH solution with gentle stirring. A molar excess of the NHS ester may be required.
-
Incubate the reaction at room temperature for 1-2 hours or overnight at 4°C.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS).
-
Quench the reaction by adding the quenching buffer to consume any unreacted NHS ester.
-
Purify the conjugate using a suitable chromatography method, such as size-exclusion chromatography (SEC) or reverse-phase HPLC.
Protocol 2: Amide Coupling with a Carboxylic Acid using EDC/NHS
This protocol outlines the activation of the carboxylic acid group on Amino-PEG3-CH2COOH for reaction with an amine-containing molecule.
Materials:
-
Amino-PEG3-CH2COOH
-
Amine-containing molecule
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous DMF or DMSO
-
Activation buffer (e.g., MES buffer, pH 4.5-6.0)
-
Coupling buffer (e.g., PBS, pH 7.2-8.0)
Procedure:
-
Dissolve Amino-PEG3-CH2COOH in the activation buffer.
-
Add EDC and NHS to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.
-
Dissolve the amine-containing molecule in the coupling buffer.
-
Add the activated Amino-PEG3-CH2COOH solution to the amine-containing molecule solution.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
-
Monitor the reaction progress by LC-MS or a similar method.
-
Purify the final conjugate using an appropriate chromatography technique.
Experimental Workflow for Bioconjugation
The following diagram illustrates a typical experimental workflow for a bioconjugation reaction involving Amino-PEG3-CH2COOH.
Caption: A standard experimental workflow for a bioconjugation reaction.
Conclusion
Amino-PEG3-CH2COOH is a valuable chemical tool for researchers in drug development and the life sciences. Its defined structure, hydrophilic properties, and bifunctional nature make it an ideal linker for creating complex biomolecules, most notably PROTACs. The protocols and data presented in this guide provide a foundation for the successful application of Amino-PEG3-CH2COOH in various research endeavors. As with any chemical synthesis, optimization of reaction conditions is often necessary to achieve the desired outcome.
References
- 1. precisepeg.com [precisepeg.com]
- 2. Amino-PEG3-CH2COOH t-Bu Ester | 189808-70-6 [sigmaaldrich.com]
- 3. Fmoc-NH-PEG3-CH2COOH | 139338-72-0 [chemicalbook.com]
- 4. Amino-PEG3-sulfonic acid HCl salt, 1817735-43-5 | BroadPharm [broadpharm.com]
- 5. m-PEG3-Amine, 74654-07-02 | BroadPharm [broadpharm.com]
- 6. Fmoc-NH-PEG3-CH2COOH | CAS:139338-72-0 | Biopharma PEG [biochempeg.com]
- 7. chemscene.com [chemscene.com]
